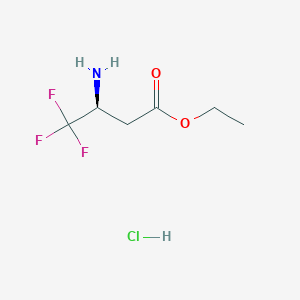![molecular formula C17H18O5 B6343331 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester CAS No. 1029773-14-5](/img/structure/B6343331.png)
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C16H16O5 . Its molecular weight is 288.29524 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H16O5) and molecular weight (288.29524) . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Occurrence and Environmental Fate
Parabens, including compounds structurally related to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester, are widely used as preservatives in numerous consumer products. Their environmental presence, especially in aquatic systems, is a concern due to their ubiquitous nature and potential endocrine-disrupting effects. Despite being biodegradable, their continuous introduction into the environment from various sources leads to their persistent occurrence in surface waters and sediments. The environmental fate of these compounds, including their interactions with chlorine leading to the formation of chlorinated by-products, is an area of active research (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Advanced Oxidation Processes for Degradation
The degradation of persistent organic pollutants, including compounds related to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester, through advanced oxidation processes (AOPs) is a critical area of research. These processes lead to the formation of various by-products, and understanding their kinetics, mechanisms, and potential biotoxicity is essential for environmental safety. The use of AOPs for treating contaminants like acetaminophen, which shares some structural similarities with the compound , provides insights into potential degradation pathways and the environmental impact of the resulting by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Antioxidant Activities and Health Implications
Hydroxycinnamic acids and their derivatives, structurally related to the compound of interest, exhibit significant antioxidant activities. These compounds are abundant in various food groups and contribute to health benefits through their ability to scavenge free radicals and act as chain-breaking antioxidants. The study of these compounds, including their in vitro and in vivo antioxidant activities, provides valuable insights into their potential health benefits and mechanisms of action (Shahidi & Chandrasekara, 2010)[https://consensus.app/papers/hydroxycinnamates-vitro-activities-shahidi/16c6e1b339b1517c88e1a10af62815fa/?utm_source=chatgpt].
Polyhydroxyalkanoates: Biodegradable Polymers
Research on polyhydroxyalkanoates (PHAs), biodegradable microbial polymers, has implications for the development of sustainable materials. PHAs are synthesized from various hydroxyalkanoic acids through bacterial processes, offering an environmentally friendly alternative to traditional plastics. The study of PHAs encompasses their biosynthesis, material properties, and potential applications, highlighting the importance of biodegradable polymers in addressing environmental concerns (Amara, 2010)[https://consensus.app/papers/polyhydroyalkanoates-basic-research-molecular-biology-amara/0fec1911b6675389a2deca3cff5be28a/?utm_source=chatgpt].
Propiedades
IUPAC Name |
ethyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-22-17(21)16-12(9-14(19)10-15(16)20)6-3-11-4-7-13(18)8-5-11/h4-5,7-10,18-20H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADJWWDZIVNKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)



![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)